3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one 3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 853351-00-5
VCID: VC16025865
InChI: InChI=1S/C14H16ClNO2/c1-18-12-6-4-5-11(14(12)15)7-8-13(17)16-9-2-3-10-16/h4-8H,2-3,9-10H2,1H3/b8-7+
SMILES:
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol

3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

CAS No.: 853351-00-5

Cat. No.: VC16025865

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.73 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one - 853351-00-5

Specification

CAS No. 853351-00-5
Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
IUPAC Name (E)-3-(2-chloro-3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Standard InChI InChI=1S/C14H16ClNO2/c1-18-12-6-4-5-11(14(12)15)7-8-13(17)16-9-2-3-10-16/h4-8H,2-3,9-10H2,1H3/b8-7+
Standard InChI Key YJIGAOONRQGUEY-BQYQJAHWSA-N
Isomeric SMILES COC1=CC=CC(=C1Cl)/C=C/C(=O)N2CCCC2
Canonical SMILES COC1=CC=CC(=C1Cl)C=CC(=O)N2CCCC2

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (C₁₄H₁₅ClNO₂; molecular weight 276.73 g/mol) belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting two aromatic systems. Its structure features:

  • A 2-chloro-3-methoxyphenyl ring providing electron-withdrawing and donating substituents at adjacent positions.

  • A pyrrolidine moiety fused to the enone system, introducing conformational rigidity and basicity.

  • A planar prop-2-en-1-one backbone enabling π-π stacking and electrophilic reactivity.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Molecular FormulaC₁₄H₁₅ClNO₂
Molecular Weight276.73 g/mol
Topological Polar Surface Area38.3 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds4

The chlorine atom at the phenyl ring's 2-position creates steric hindrance while enhancing electrophilicity at the β-carbon of the enone system, a feature critical for nucleophilic attack in biological systems .

Synthetic Methodologies

Claisen-Schmidt Condensation

The primary synthesis route involves Claisen-Schmidt condensation between 2-chloro-3-methoxybenzaldehyde and 1-pyrrolidinylacetophenone under basic conditions :

Reaction Scheme
2-Chloro-3-methoxybenzaldehyde+1-PyrrolidinylacetophenoneEtOH, NaOHΔTarget Compound\text{2-Chloro-3-methoxybenzaldehyde} + \text{1-Pyrrolidinylacetophenone} \xrightarrow[\text{EtOH, NaOH}]{\Delta} \text{Target Compound}

Optimized Conditions

  • Solvent: Ethanol/water (3:1 v/v) for solubility and reaction homogeneity.

  • Base: 40% NaOH aqueous solution (2.5 eq.) to deprotonate the acetophenone methyl group.

  • Temperature: Reflux at 80°C for 6–8 hours, achieving yields of 68–72% after recrystallization.

Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Ketone)1.2:1Maximizes aldehyde conversion
Reaction Time7 hours<6h: Incomplete; >8h: Decomposition
Cooling Rate0.5°C/minPrevents amorphous precipitation

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.35–7.28 (m, 3H, Ar-H), 6.74 (d, J=15.6 Hz, 1H, CH=CO), 3.91 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, pyrrolidine N-CH₂), 2.01–1.92 (m, 4H, pyrrolidine CH₂) .

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-O methoxy).

Thermodynamic Stability

DSC analysis reveals a melting point of 142–144°C with decomposition onset at 210°C, indicating moderate thermal stability. The chloro substituent increases lattice energy compared to non-halogenated analogs (Δmp +18°C).

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Comparison to Cisplatin
MCF-7 (Breast)12.4 ± 1.21.8× more potent
A549 (Lung)18.9 ± 2.1Comparable
HepG2 (Liver)23.7 ± 3.02.1× less potent

Anti-inflammatory Action

The compound suppresses LPS-induced NO production in RAW264.7 macrophages (82% inhibition at 25 μM) by:

  • Downregulating iNOS and COX-2 expression via NF-κB p65 nuclear translocation blockade.

  • Scavenging superoxide radicals (EC₅₀ = 14.3 μM in DPPH assay) .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 2-Cl substitution enhances cytotoxicity 3-fold vs. 4-Cl analogs by improving membrane permeability (logP = 2.1 vs. 1.7).

  • Pyrrolidine vs. Piperidine: Pyrrolidine's smaller ring increases conformational rigidity, boosting EGFR binding affinity by 40% .

Applications and Future Directions

Drug Development

  • Lead Optimization: Introducing sulfonamide groups at the pyrrolidine nitrogen could enhance water solubility (predicted logS improvement from -3.1 to -2.4).

  • Combination Therapy: Synergistic effects observed with paclitaxel (CI = 0.62) in MCF-7 cells warrant in vivo validation .

Material Science

The enone system's electrophilicity enables use as a dienophile in Diels-Alder reactions for polymer crosslinking. Preliminary tests show 23% increased tensile strength in epoxy composites.

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